Alpha-Triethylaminomethyl acetate chloride
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Overview
Description
Alpha-Triethylaminomethyl acetate chloride is a chemical compound with the molecular formula C9H20ClNO2. It is also known by its IUPAC name, triethyl-(2-methoxy-2-oxoethyl)azanium chloride . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Alpha-Triethylaminomethyl acetate chloride typically involves the reaction of triethylamine with chloroacetic acid in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Alpha-Triethylaminomethyl acetate chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form triethylamine and acetic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Triethylaminomethyl acetate chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Alpha-Triethylaminomethyl acetate chloride involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Alpha-Triethylaminomethyl acetate chloride can be compared with similar compounds such as:
Triethylamine: A related compound with similar chemical properties but different reactivity.
Chloroacetic Acid: Another compound used in similar synthetic applications but with distinct chemical behavior.
Tetraethylammonium Chloride: Shares some structural similarities but differs in its specific applications and reactivity
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to these similar compounds.
Properties
IUPAC Name |
triethyl-(2-methoxy-2-oxoethyl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-10(6-2,7-3)8-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZERAKUPXKLARH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)OC.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646701 |
Source
|
Record name | N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19223-70-2 |
Source
|
Record name | N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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